Methyl octahydro-1-benzofuran-2-carboxylate

Description

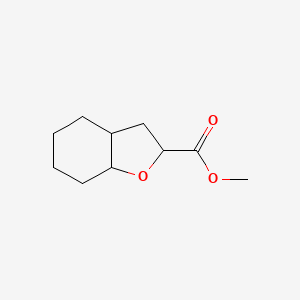

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAGVEWALCJWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCCCC2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 2,3-Disubstituted Benzofurans

The most direct route to methyl octahydro-1-benzofuran-2-carboxylate involves the hydrogenation of a benzofuran derivative’s α,β-unsaturated furanoid ring. For example, ethyl 3-(acetamidomethyl)benzofuran-2-carboxylate (1 ) and methyl 2-(acetamidomethyl)benzofuran-3-carboxylate (2 ) undergo hydrogenation using 10% Pd/C under 60 psi H₂ at room temperature. Increasing the catalyst load (e.g., 50 mg Pd/C per 100 mg substrate) drives complete saturation of the furan and benzene rings, yielding octahydro derivatives.

Key Reaction Conditions

| Substrate | Catalyst (Pd/C) | H₂ Pressure | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 10% (50 mg) | 60 psi | 24 | 1c | 85 |

| 2 | 10% (50 mg) | 60 psi | 24 | 2c | 78 |

Partial hydrogenation occurs at lower catalyst loads (10 mg Pd/C), producing dihydro intermediates (1a , 1b ) alongside octahydro products. The regioselectivity of hydrogenation aligns with local electrophilicity (ωₖ) calculations, where the furanoid double bond exhibits higher reactivity than the aromatic ring.

Acid-Catalyzed Cyclization and Esterification

Cyclization of Hydroxycarboxylic Acid Derivatives

A patent (US20180002305A1) describes the synthesis of benzofuran-2-carboxamide derivatives via sulfuric acid-mediated cyclization. While the patent focuses on vilazodone intermediates, analogous conditions apply to this compound:

- Cyclization : Methyl 5-[4-(benzenesulfonyl)-1-piperazinyl]benzofuran-2-carboxylate (10 g) is heated with sulfuric acid (25 g) at 98–102°C for 6 h.

- Esterification : The resulting carboxylic acid is esterified with methanol under reflux, using H₂SO₄ as a catalyst.

Optimized Parameters

- Temperature : 98–102°C

- Catalyst : Concentrated H₂SO₄ (2.5 equiv)

- Reaction Time : 6–8 h

- Yield : ~70% (isolated via evaporation and recrystallization).

Stereoselective Synthesis from Terpene Derivatives

Neoisopulegol-Based Octahydrobenzofuran Cores

A stereocontrolled approach starts with (–)-isopulegol (1 ), which is oxidized to (+)-neoisopulegol (2 ) and functionalized via allylic chlorination and cyclization. This compound is obtained through:

- Oxidation : (–)-Isopulegol → (+)-neoisopulegol (PCC/CH₂Cl₂).

- Cyclization : Treatment with AlCl₃ induces ring closure to form the octahydrobenzofuran skeleton.

- Esterification : The carboxylic acid intermediate is methylated using CH₃I/K₂CO₃ in DMF.

Stereochemical Outcomes

Alternative Routes: Reductive Amination and Alkylation

Reductive Amination of Ketoesters

Methyl 2-oxo-octahydro-1-benzofuran-3a-carboxylate undergoes reductive amination with NH₄OAc and NaBH₃CN to introduce amino groups, though this method is less common for the target ester.

Alkylation of Furanoid Rings

Methylation of octahydro-1-benzofuran-2-carboxylic acid using dimethyl sulfate (DMS) in alkaline conditions provides moderate yields (50–60%) but requires careful pH control.

Challenges and By-Product Mitigation

Over-Hydrogenation and Ring Cleavage

Excessive hydrogenation with Pd/C may lead to furanoid ring cleavage, producing phenolic by-products. Mitigation strategies include:

Epimerization During Cyclization

Acid-catalyzed cyclizations risk epimerization at chiral centers. Using low-temperature (0–5°C) H₂SO₄ or HClO₄ minimizes this.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives.

Scientific Research Applications

Methyl octahydro-1-benzofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl octahydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares methyl octahydro-1-benzofuran-2-carboxylate with key analogs, highlighting structural differences and their implications:

Key Observations:

- Saturation Level : The octahydro structure of the target compound increases hydrogenation, reducing aromaticity and enhancing flexibility. This contrasts with the aromatic halo derivatives (e.g., compound 1 in ), which exhibit planar structures conducive to π-π interactions in biological systems .

- Functional Groups : The absence of halogens or polar groups (e.g., 4-oxo in ’s compound) may lower the target compound’s bioactivity compared to halogenated analogs. However, its ester group offers hydrolytic stability under neutral conditions, similar to methyl salicylate () .

Physicochemical Properties

While direct data for the target compound are sparse, comparisons can be drawn from analogs:

- Stability : The ester group is prone to hydrolysis under acidic/basic conditions, akin to other methyl esters (e.g., methyl salicylate in ). However, the saturated core may confer resistance to oxidative degradation compared to aromatic systems .

Biological Activity

Methyl octahydro-1-benzofuran-2-carboxylate (C10H16O3) is a chemical compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features an octahydrobenzofuran ring structure, contributing to its unique chemical properties. The compound is primarily used as a building block for synthesizing more complex benzofuran derivatives, which are known for their diverse biological activities including anti-tumor, antibacterial, and anti-inflammatory effects.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects through mechanisms such as:

- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cancer progression.

- Apoptosis Induction : They can induce programmed cell death in various cancer cell lines by affecting mitochondrial function and generating reactive oxygen species (ROS) .

- Cell Cycle Arrest : These compounds can cause cell cycle arrest at specific phases, particularly G1/S phase, leading to reduced proliferation of cancer cells .

Anticancer Activity

Research has demonstrated that this compound and its derivatives possess significant anticancer properties. For instance:

- Cell Line Studies : A study indicated that the compound exhibited cytotoxic effects on HeLa cells, with a notable percentage of cells arrested in the G1/S phase after treatment. Specifically, 51.23% of cells were found in this phase compared to 42.99% in control cells, while 24.71% were in the pre-G1 phase indicating apoptosis .

| Compound | %G0–G1 | %S | %G2/M | %Pre-G1 | Comments |

|---|---|---|---|---|---|

| This compound | 47.06 | 51.23 | 1.71 | 24.71 | Induces apoptosis and cell growth arrest |

| Control HeLa | 46.26 | 42.99 | 10.75 | 1.95 | No treatment |

Antibacterial Activity

In addition to anticancer properties, this compound has shown antibacterial activity against various strains of bacteria:

- Minimum Inhibitory Concentration (MIC) : Studies have reported moderate antibacterial activity against Gram-positive bacteria with MIC values ranging from 16 to 64 µg/mL for certain derivatives .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cytotoxicity : The compound demonstrated a dose-dependent increase in cytotoxicity against K562 leukemia cells, with significant apoptosis induction linked to caspase activation .

- Mechanistic Insights : Computational studies revealed that related benzofuran compounds exhibited dual inhibitory effects on PI3Kα and VEGFR-2 pathways, crucial for cancer cell survival and proliferation .

- Antimicrobial Efficacy : The compound's derivatives displayed varying degrees of antimicrobial activity against resistant strains such as MRSA, underscoring their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.